2-Chloro-3-(chloromethyl)-6-methylpyridine;hydrochloride

Description

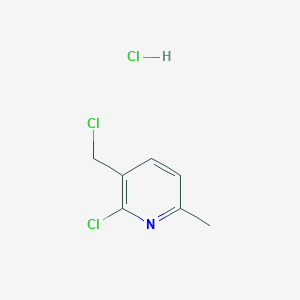

2-Chloro-3-(chloromethyl)-6-methylpyridine hydrochloride is a halogenated pyridine derivative characterized by a pyridine ring substituted with chlorine at position 2, a chloromethyl group at position 3, and a methyl group at position 6. The hydrochloride salt enhances its stability and solubility in polar solvents. This compound is primarily utilized in organic synthesis as an intermediate for pharmaceuticals, agrochemicals, and coordination chemistry ligands.

Properties

IUPAC Name |

2-chloro-3-(chloromethyl)-6-methylpyridine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7Cl2N.ClH/c1-5-2-3-6(4-8)7(9)10-5;/h2-3H,4H2,1H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AHFDLQIZDQPXOV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=C(C=C1)CCl)Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8Cl3N | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-3-(chloromethyl)-6-methylpyridine;hydrochloride typically involves the chlorination of 3-methylpyridine. One common method includes the reaction of 3-methylpyridine with chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction is carried out under controlled conditions to ensure the selective chlorination at the desired positions on the pyridine ring .

Industrial Production Methods

In industrial settings, the production of this compound is often scaled up using continuous flow reactors. This allows for better control over reaction parameters and higher yields. The process involves the use of large quantities of chlorine gas and appropriate safety measures to handle the toxic and corrosive nature of the reagents .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-3-(chloromethyl)-6-methylpyridine;hydrochloride undergoes various types of chemical reactions, including:

Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles such as amines, thiols, or alkoxides.

Oxidation Reactions: The methyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction Reactions: The compound can be reduced to form derivatives with different functional groups.

Common Reagents and Conditions

Substitution Reactions: Common reagents include sodium hydroxide, potassium tert-butoxide, and various amines. These reactions are typically carried out in polar solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).

Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.

Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield aminomethyl derivatives, while oxidation reactions can produce aldehydes or carboxylic acids .

Scientific Research Applications

It appears that the specific compound "2-Chloro-3-(chloromethyl)-6-methylpyridine;hydrochloride" is not well-documented in the provided search results. However, the search results do provide information on related compounds and their applications, which can give insight into the potential uses of the target compound.

2-Chloro-6-methylpyridine

2-Chloro-6-methylpyridine has applications in experimental Fourier Transform Infrared (FTIR) and FT-Raman spectroscopic analyses, as well as for conformational studies .

2-Chloro-methylpyridine

A method exists for chlorinating a side chain methyl group of 2-chloro-methylpyridine to produce 2-chloro-monochloromethylpyridine, 2-chloro-dichloromethylpyridine, and/or 2-chloro-trichloromethylpyridine . These resulting products are useful as raw materials for medicines, such as anti-peptic ulcer drugs, and insecticides . This chlorination process can be applied to 2-chloro-3-methylpyridine, 2-chloro-4-methylpyridine, 2-chloro-5-methylpyridine, and 2-chloro-6-methylpyridine .

6-Chloro-2-trichloromethyl pyridine

6-chloro-2-trichloromethyl pyridine is useful as a pharmaceutical and agricultural chemical intermediate, and extraordinary for fertilizer applications . It can be used as an improved nitrogenous fertilizer for agriculture that causes a delay in the nitration of NH4+ and improves soils and plant nutrition .

Mechanism of Action

The mechanism of action of 2-Chloro-3-(chloromethyl)-6-methylpyridine;hydrochloride involves its interaction with specific molecular targets. The compound can act as an alkylating agent, forming covalent bonds with nucleophilic sites on proteins and DNA. This can lead to the inhibition of enzyme activity or disruption of cellular processes. The exact pathways and molecular targets depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substitution Pattern and Molecular Properties

The structural uniqueness of 2-chloro-3-(chloromethyl)-6-methylpyridine hydrochloride lies in the combination of substituents. Below is a comparative analysis with analogous compounds:

Key Observations:

- Electron-Withdrawing Effects : The trifluoromethyl group in 917969-77-8 increases lipophilicity and metabolic stability compared to the methyl group in the target compound, making it suitable for agrochemical applications .

- Reactivity Differences : The chloromethyl group in the target compound allows nucleophilic substitution, whereas the amine group in 1428532-87-9 enables coordination chemistry or protonation-dependent biological activity .

- Steric and Electronic Modulation : Substitutions at position 3 (e.g., propynyloxy in 917969-77-8) alter steric bulk and electronic density, impacting binding affinity in ligand-receptor interactions .

Pharmaceutical Intermediates

The target compound’s chloromethyl group facilitates the synthesis of thieno[3,2-c]pyridine derivatives, which are precursors to antiplatelet drugs (e.g., clopidogrel analogs) . Impurities such as 5-(2-chlorobenzyl)-thieno[3,2-c]pyridinium chloride (CAS 53885-64-6) are monitored during synthesis to ensure drug purity .

Coordination Chemistry

In ligand synthesis, the target compound reacts with Boc-protected amines to form unsaturated thiolate ligands, as demonstrated in dioxygen reactivity studies. These ligands exhibit unique redox properties compared to quinoline-based analogs (e.g., L2 and L4 in ) .

Agrochemical Development

Fluorinated derivatives (e.g., 917969-77-8) show enhanced pesticidal activity due to improved membrane permeability and resistance to enzymatic degradation .

Biological Activity

2-Chloro-3-(chloromethyl)-6-methylpyridine;hydrochloride, also known as 2-(chloromethyl)pyridine hydrochloride, is a halogenated pyridine derivative that has garnered attention in pharmacological and toxicological research due to its biological activities. This article explores its biological activity, including mechanisms of action, toxicity studies, and potential applications in medicine.

Chemical Structure and Properties

The compound is characterized by a pyridine ring substituted with chlorine and chloromethyl groups. Its molecular formula is , and it has been classified under various chemical databases, including PubChem .

The biological activity of 2-chloro-3-(chloromethyl)-6-methylpyridine is primarily attributed to its ability to interact with various cellular targets. The presence of halogen atoms enhances its reactivity and potential for enzyme inhibition. Compounds with similar structures often engage in nucleophilic substitution reactions, which can modify cellular proteins or nucleic acids, leading to alterations in cellular function .

Toxicity Studies

A significant study conducted by the National Toxicology Program assessed the carcinogenic potential of 2-(chloromethyl)pyridine hydrochloride. In this bioassay, Fischer 344 rats and B6C3F1 mice were administered the compound over a prolonged period. The results indicated a dose-related increase in the incidence of subcutaneous fibromas in male rats, although no significant tumor incidence was observed in other groups. The dosages administered were 150 mg/kg (high) and 75 mg/kg (low) for rats, and 250 mg/kg (high) and 125 mg/kg (low) for mice .

Summary of Toxicity Findings

| Animal Model | Dosage (mg/kg) | Observed Effects | Tumor Incidence |

|---|---|---|---|

| Fischer 344 Rats | High: 150 | Slight body weight depression | Increased fibromas (males only) |

| Low: 75 | No significant toxicity | No significant tumors | |

| B6C3F1 Mice | High: 250 | Slight body weight depression | No significant tumors |

| Low: 125 | No significant toxicity | No significant tumors |

Case Studies and Research Findings

Recent studies have focused on the potential therapeutic applications of halogenated pyridines. For instance, research into similar compounds has demonstrated their efficacy as enzyme inhibitors in various biological pathways. The structural properties of pyridine derivatives allow them to act as scaffolds for drug development targeting specific diseases, including cancer .

In a related study, compounds structurally similar to 2-chloro-3-(chloromethyl)-6-methylpyridine exhibited notable inhibitory effects on kinases implicated in cancer progression. These findings suggest that further exploration into the biological activity of this compound could lead to novel therapeutic agents.

Q & A

Q. What are the key considerations for optimizing the synthesis of 2-Chloro-3-(chloromethyl)-6-methylpyridine hydrochloride to maximize yield and purity?

- Methodological Answer : Synthesis optimization requires careful control of reaction parameters:

- Solvent selection : Polar aprotic solvents (e.g., DMF, acetonitrile) are preferred for chloromethylation reactions due to their ability to stabilize intermediates .

- Temperature : Reactions involving chloromethyl groups often proceed optimally at 60–80°C to balance reactivity and side-product formation .

- Purification : Column chromatography with silica gel (using ethyl acetate/hexane gradients) or recrystallization from ethanol/water mixtures can isolate the hydrochloride salt .

- Catalysts : Lewis acids like AlCl₃ may enhance electrophilic substitution in pyridine derivatives .

Q. How can researchers effectively characterize the structural and chemical properties of this compound using spectroscopic methods?

- Methodological Answer :

- ¹H/¹³C NMR : The pyridine ring protons resonate between δ 7.5–8.5 ppm, while the chloromethyl (-CH₂Cl) group appears as a singlet near δ 4.5–5.0 ppm. Methyl groups (C-6) are typically δ 2.3–2.7 ppm .

- IR Spectroscopy : Stretching vibrations for C-Cl (650–750 cm⁻¹) and N-H (2500–3000 cm⁻¹, for hydrochloride salts) confirm functional groups .

- Mass Spectrometry : ESI-MS in positive ion mode shows [M+H]⁺ peaks at m/z 203 (base compound) and 239 (hydrochloride adduct) .

Q. What are the recommended storage conditions to ensure the stability of this compound in laboratory settings?

- Methodological Answer :

- Temperature : Store at 2–8°C in airtight containers to prevent hydrolysis of the chloromethyl group .

- Moisture control : Use desiccants (e.g., silica gel) to avoid deliquescence, as hydrochloride salts are hygroscopic .

- Light exposure : Protect from UV light to minimize degradation; amber glass vials are ideal .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT) predict the reactivity of 2-Chloro-3-(chloromethyl)-6-methylpyridine hydrochloride in nucleophilic substitution reactions?

- Methodological Answer :

- DFT Calculations : Optimize the molecular geometry using Gaussian or ORCA software to identify electrophilic centers. The chloromethyl group’s LUMO energy indicates susceptibility to nucleophilic attack (e.g., by amines or thiols) .

- Transition State Analysis : Simulate SN² pathways to evaluate activation barriers and regioselectivity .

- Solvent Effects : Include implicit solvent models (e.g., PCM) to assess polarity’s impact on reaction kinetics .

Q. What strategies resolve contradictions in reported reaction mechanisms for the chloromethylation of pyridine derivatives?

- Methodological Answer :

- Controlled Replication : Reproduce conflicting studies under standardized conditions (e.g., solvent purity, inert atmosphere) to isolate variables .

- Intermediate Trapping : Use quenching agents (e.g., methanol) to isolate reactive intermediates (e.g., iminium ions) for characterization .

- Kinetic Profiling : Monitor reaction progress via in-situ FTIR or HPLC to identify competing pathways (e.g., radical vs. ionic mechanisms) .

Q. How can researchers mitigate challenges in synthesizing derivatives via cross-coupling reactions (e.g., Suzuki-Miyaura) with this compound?

- Methodological Answer :

- Protecting Groups : Temporarily block the chloromethyl group with tert-butyldimethylsilyl (TBS) ethers to prevent side reactions during coupling .

- Catalyst Screening : Test Pd(PPh₃)₄ or XPhos Pd G3 for improved activity with sterically hindered pyridine substrates .

- Microwave-Assisted Synthesis : Reduce reaction times (e.g., 30 min at 120°C) to minimize decomposition of thermally sensitive intermediates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.